

Introduction: A Novel Building Block for Advanced Synthesis

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Compound of Interest

Compound Name: 4,6-Difluoropyridine-2,3-diamine

CAS No.: 60186-27-8

Cat. No.: B3065745

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4,6-Difluoropyridine-2,3-diamine represents a unique convergence of functionalities within a single, compact heterocyclic framework. The vicinal diamino groups at the C2 and C3 positions offer a versatile handle for constructing fused ring systems, such as imidazo[4,5-b]pyridines, which are privileged scaffolds in medicinal chemistry. Concurrently, the fluorine atoms at the C4 and C6 positions significantly modulate the electronic properties of the pyridine ring, activating it for subsequent functionalization via nucleophilic aromatic substitution (S_NAr). This guide provides a comprehensive analysis of the predicted properties, synthesis, and reactivity of this promising but under-explored molecule.

Core Chemical and Physical Properties

The physical properties of **4,6-Difluoropyridine-2,3-diamine** can be estimated by referencing its parent structures, 2,3-diaminopyridine and various difluorinated pyridines. The presence of two amino groups capable of hydrogen bonding is expected to result in a relatively high melting point for a molecule of its size.

Property	Predicted Value / Description	Rationale / Comparative Data
Molecular Formula	C ₅ H ₅ F ₂ N ₃	Derived from structure.
Molecular Weight	145.11 g/mol	Calculated from formula.
Appearance	Pale yellow to light brown solid	2,3-Diaminopyridine is a pale yellow solid[1]. Fluorination typically does not add significant color.
Melting Point	> 150 °C	3,5-Difluoropyridine-2,6-diamine has a melting point of 160°C[2]. The potential for strong intermolecular hydrogen bonding suggests a high melting point.
Solubility	Soluble in polar organic solvents (DMSO, DMF); sparingly soluble in water and non-polar solvents.	2,3-Diaminopyridine is soluble in polar organic solvents but has poor solubility in water[1]. The fluorine atoms will increase lipophilicity, likely reducing water solubility further.
pKa (Conjugate Acid)	~ 4-5	The pKa of pyridine is ~5.2. The two fluorine atoms are strongly electron-withdrawing, which will decrease the basicity of the ring nitrogen.

Predicted Spectral Data Analysis

Spectroscopic analysis is critical for the identification and characterization of this molecule. The following predictions are based on known spectral data for fluoropyridines and aminopyridines.

[3]

Spectroscopy	Predicted Chemical Shift (δ) / Wavenumber (cm^{-1})	Key Features & Coupling Constants (J)
^1H NMR	δ 6.5-7.0 (aromatic CH), δ 4.5-6.0 (NH_2)	Aromatic CH (H-5): Expected to be a triplet (t) due to coupling with two equivalent fluorine atoms ($^4\text{JH-F} \approx 2-4$ Hz). NH_2 Protons: Two broad singlets, potentially exchanging with D_2O .
^{13}C NMR	δ 150-165 (C-F), δ 125-145 (C-N), δ 95-110 (C-H)	C4/C6: Large one-bond C-F coupling ($^1\text{JC-F} \approx 240-270$ Hz). C5: Two-bond C-F coupling ($^2\text{JC-F} \approx 20-30$ Hz). C2/C3: Significant shifts due to amino substitution.
^{19}F NMR	δ -90 to -120 ppm	A single resonance environment for both fluorine atoms. Expected to be a doublet (d) due to coupling with the H-5 proton ($^4\text{JF-H} \approx 2-4$ Hz).
IR Spectroscopy	3300-3500 cm^{-1} (N-H stretch), 1600-1640 cm^{-1} (N-H bend), 1100-1300 cm^{-1} (C-F stretch)	Two distinct bands in the N-H stretching region are characteristic of primary amines. Strong C-F stretching bands are expected.
Mass Spectrometry	$[\text{M}+\text{H}]^+ = 146.05$	Expected exact mass for the protonated molecular ion.

Synthesis and Mechanistic Insights

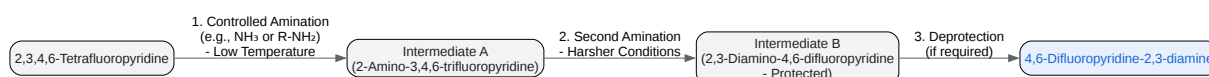
A direct, documented synthesis for **4,6-Difluoropyridine-2,3-diamine** is not readily available. However, a plausible synthetic route can be designed based on established methodologies for

preparing substituted pyridines, such as sequential nucleophilic aromatic substitution on a polyfluorinated precursor.

Proposed Synthetic Protocol: Sequential SNAr

A viable strategy involves the selective amination of a commercially available starting material like 2,3,4,6-tetrafluoropyridine. The reactivity of halogens in SNAr reactions on pyridine rings is $F > Cl > Br > I$, and the positions most activated for attack are C2, C4, and C6.[4][5][6]

- Step 1: Selective Mono-amination at C2. React 2,3,4,6-tetrafluoropyridine with a protected amine source (e.g., benzylamine) under controlled, low-temperature conditions. The C2 and C6 positions are most activated. Statistical and steric factors may allow for isolation of the 2-substituted product.
- Step 2: Introduction of the Second Amino Group at C3. The introduction of an electron-donating group at C2 will deactivate the ring slightly but may direct the next substitution to the adjacent C3 position. Reaction with a second equivalent of the amine or a different nitrogen nucleophile would yield the 2,3-diamino-4,6-difluoro intermediate.
- Step 3: Deprotection. If a protected amine like benzylamine was used, a final hydrogenolysis step (e.g., H_2 , Pd/C) would be required to remove the benzyl groups and yield the final product.



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Caption: Proposed synthetic workflow for **4,6-Difluoropyridine-2,3-diamine**.

Chemical Reactivity and Field-Proven Applications

The utility of **4,6-Difluoropyridine-2,3-diamine** is derived from its two distinct reactive sites: the vicinal diamines and the activated C-F bonds.

A. Reactivity of the Diamine Moiety

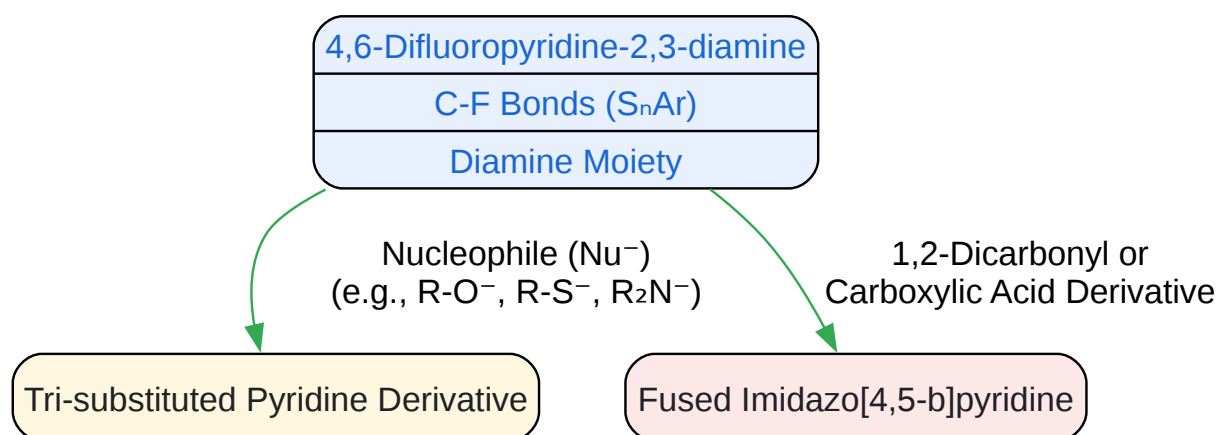
The ortho-diamine functionality is a classic precursor for the synthesis of fused five-membered heterocyclic rings. This is a cornerstone reaction for building complex molecular scaffolds.

- **Condensation Reactions:** Reaction with 1,2-dicarbonyl compounds (e.g., glyoxal), carboxylic acids, or their derivatives will lead to the formation of the corresponding fused imidazo[4,5-b]pyridine ring system. These scaffolds are of significant interest in drug discovery, particularly as kinase inhibitors.[7]

B. Reactivity of the C-F Bonds via S_NAr

The two fluorine atoms strongly activate the C4 and C6 positions toward nucleophilic attack.[4] [5] This allows for the sequential and potentially regioselective displacement of the fluoride ions, which are excellent leaving groups in S_NAr chemistry.

- **Selective Substitution:** By carefully controlling reaction conditions (temperature, stoichiometry, nucleophile strength), it may be possible to selectively substitute one fluorine atom over the other. This opens a pathway to a wide variety of tri-substituted pyridine derivatives. Common nucleophiles include alkoxides, thiolates, and amines.



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Caption: Key reactive pathways of 4,6-Difluoropyridine-2,3-diamine.

Safety and Handling Protocols

While a specific Safety Data Sheet (SDS) for this compound is unavailable, handling precautions should be based on analogous structures.

- Hazard Class: Assumed to be an irritant. Compounds like 2,3-diaminopyridine are classified as skin, eye, and respiratory irritants[8][9].
- Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids[1].

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